5-Nitrothiophene-2-carbonyl chloride
Overview
Description
5-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the nitrothiophene family, characterized by a nitro group attached to a thiophene ring. Its unique structure contributes to diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of nitrothiophene derivatives, including 5-Nitrothiophene-2-carbonyl chloride, involves various chemical reactions. For instance, Newcombe and Norris (1979) described the reactions of nitrothiophenes leading to complex mixtures of products through processes like SRN1, SN2, and electron transfer reactions (Newcombe & Norris, 1979).
Molecular Structure Analysis
The molecular structure of nitrothiophene derivatives has been extensively studied. Tarı, Gümüş, and Ağar (2015) analyzed the molecular structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, using techniques like X-ray diffraction and density functional theory (DFT) (Tarı, Gümüş, & Ağar, 2015).
Chemical Reactions and Properties
Nitrothiophenes undergo various chemical reactions due to their functional groups. For example, Threadgill et al. (1991) synthesized nitrothiophene carboxamides and evaluated them as radiosensitizers and cytotoxins (Threadgill et al., 1991).
Physical Properties Analysis
The physical properties of nitrothiophene derivatives, such as solubility, melting point, and crystalline structure, are important for understanding their behavior in different environments. Johnson, Reid, and Paul (1971) investigated the crystal structures of related nitrothiophene compounds, providing insights into their physical characteristics (Johnson, Reid, & Paul, 1971).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of nitrothiophene derivatives, are influenced by their molecular structure. Casado et al. (2003) studied the spectroscopic and electrochemical properties of nitro-functionalized oligothiophenes, demonstrating their potential as electroactive materials (Casado et al., 2003).
Scientific Research Applications
Radiosensitizers and Cytotoxins for Cancer Treatment : Nitrothiophene derivatives, including structures related to 5-Nitrothiophene-2-carbonyl chloride, have shown potential as radiosensitizers and bioreductively activated cytotoxins. These compounds are particularly effective in treating hypoxic mammalian cells and cancer (Threadgill et al., 1991).
Chromophores for Biosensors : These derivatives are used in the preparation of push-pull type chromophores, which exhibit large positive solvatochromism. This makes them suitable for applications in biosensors (Wu et al., 1999).
Radiosensitizing Efficiency : Some specific nitrothiophene derivatives like 5-NTMA, 5-NTM, 4- and 5-NTCA have shown promising radiosensitizing efficiency and low toxicity towards Chinese Hamster cells, indicating potential in vivo applications (Breccia et al., 1990).
Antimicrobial Agents : Compounds synthesized with 5-carbonyl-(4-amino-3-cyanothiophene-2-thio-5-yl)-8-hydroxyquinoline structure, related to 5-Nitrothiophene-2-carbonyl chloride, have potential as antimicrobial agents, exhibiting various structures and reactions (Khalil et al., 2000).
Anti-parasitic Activity : Derivatives of 5-nitrothiophene show better electrochemical properties and anti-parasitic activity compared to 4-nitrothiophene analogues, making them suitable for treating trypanosomal infections (Toro et al., 2021).
Photochemical Applications : The photochemical substitution reactions on derivatives of 5-nitrothiophene, like 2,3-diiodo-5-nitrothiophene, can be scaled up for the synthesis of 2-aryl derivatives (D’Auria et al., 2000).
Safety And Hazards
Safety data sheets indicate that 5-Nitrothiophene-2-carbonyl Chloride may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
5-nitrothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEANWQDRDXPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507887 | |
Record name | 5-Nitrothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiophene-2-carbonyl chloride | |
CAS RN |
39978-57-9 | |
Record name | 5-Nitrothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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